molecular formula C16H14BrN3 B8282899 n-(Benzimidazol-2-yl)-5-bromo-1-indanylamine

n-(Benzimidazol-2-yl)-5-bromo-1-indanylamine

Cat. No.: B8282899
M. Wt: 328.21 g/mol
InChI Key: WEWMPQYTEJFNAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Benzimidazol-2-yl)-5-bromo-1-indanylamine is a useful research compound. Its molecular formula is C16H14BrN3 and its molecular weight is 328.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H14BrN3

Molecular Weight

328.21 g/mol

IUPAC Name

N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-1H-benzimidazol-2-amine

InChI

InChI=1S/C16H14BrN3/c17-11-6-7-12-10(9-11)5-8-13(12)18-16-19-14-3-1-2-4-15(14)20-16/h1-4,6-7,9,13H,5,8H2,(H2,18,19,20)

InChI Key

WEWMPQYTEJFNAG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1NC3=NC4=CC=CC=C4N3)C=CC(=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was prepared from 2-chlorobenzimidazole and racemic 1-amino-5-bromoindane (prepared by Procedure B from 5-bromo-1-indanone) by Procedure A (30 min at 170° C.). The product was isolated by preparative LCMS to give the title compound as the free base and as a mixture of enantiomers (white solid, mp 242-243° C.). MS(ES+) m/z 328 ([M+1]+, 100). 1NMR (DMSO-d6) δ 1.92 (m, 1H), 2.50 (m, 1H), 2.83 (m, 1H), 2.95 (m, 1H), 5.35 (m, 1H), 6.82-7.02 (m, 3H), 7.12-7.35 (m, 4H), 7.46 (s, 1H), 10.7 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.